![molecular formula C10H7N5O3 B1450144 (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid CAS No. 1030456-82-6](/img/structure/B1450144.png)
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid
Overview
Description
“(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of TP derivatives has been reported in various studies . The TP heterocycle has found numerous applications in medicinal chemistry due to its structural similarities with the purine ring .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string:c1cn(c(=O)c2c1n3c(nc2)ncn3)CC(=O)O
. The TP heterocycle is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Methods : Research has demonstrated methods for synthesizing various triazolopyrimidine derivatives, which may include compounds similar to (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid. These methods involve reactions with different amines and acetic acid to yield specific triazolopyrimidine products (Amr et al., 2016), (Britsun et al., 2006).
- Molecular Structure Determination : Studies have focused on the X-ray structural determination of these compounds, providing insights into their molecular configurations and potential for further applications (Amr et al., 2016), (Britsun et al., 2006).
Biological Activities and Applications
- Antimicrobial Activity : Some triazolopyrimidine derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents (Xiao et al., 2014).
- Antiproliferative and Antitumor Effects : Research has also explored the antiproliferative effects of triazolopyrimidine derivatives on cancer cell lines, indicating their potential use in cancer therapy (Ibrahim, 2009).
Chemical Properties and Synthesis
- Versatile Synthesis Routes : The synthesis of triazolopyrimidines has been achieved through various chemical reactions, showing the versatility of these compounds in chemical synthesis (Abdelrazek et al., 2019).
- Derivative Formation : Studies have demonstrated the formation of new derivatives of triazolopyrimidines, which could be relevant to the synthesis and applications of (6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid (Hassneen & Abdallah, 2003).
Future Directions
The TP heterocycle has found numerous applications in medicinal chemistry and has been proposed as a possible surrogate of the purine ring . Therefore, it is expected that future research will continue to explore the potential applications of TP derivatives, including “(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid”, in drug design and other areas of medicinal chemistry.
properties
IUPAC Name |
2-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O3/c16-8(17)4-14-2-1-7-6(9(14)18)3-11-10-12-5-13-15(7)10/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQJNOAYIKWGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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